molecular formula C16H23N3O2 B7502706 3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one

3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one

Cat. No.: B7502706
M. Wt: 289.37 g/mol
InChI Key: HWFAGVOLFCXVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use in various research areas, such as neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one involves its interaction with dopamine receptors. This compound acts as a dopamine D4 receptor agonist, which means that it binds to and activates this receptor. The activation of the dopamine D4 receptor can result in various physiological effects, such as increased dopamine release, altered gene expression, and changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential effects on dopamine release and neuronal activity. Additionally, this compound has been studied for its potential use as a tool for investigating the role of dopamine receptors in various diseases, such as schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in lab experiments include its high affinity for the dopamine D4 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. Additionally, this compound has potential applications in medicinal chemistry, as it has been studied for its potential use as a ligand for dopamine receptors. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of 3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. One potential direction is the investigation of its potential use as a tool for investigating the role of dopamine receptors in various diseases, such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Other future directions may include the development of new synthetic methods for this compound and the investigation of its potential use in medicinal chemistry.

Synthesis Methods

The synthesis of 3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 4-(pyridine-2-carbonyl)piperazine with 3,3-dimethylbutan-1-one in the presence of a catalyst. This reaction results in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography or recrystallization.

Scientific Research Applications

3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has potential applications in scientific research. It has been studied for its potential use as a ligand for dopamine receptors. This compound has been shown to have high affinity for the dopamine D4 receptor, which is involved in various physiological processes, including cognition, emotion, and behavior. Additionally, this compound has been studied for its potential use as a tool for investigating the role of dopamine receptors in various diseases, such as schizophrenia and Parkinson's disease.

Properties

IUPAC Name

3,3-dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)12-14(20)18-8-10-19(11-9-18)15(21)13-6-4-5-7-17-13/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFAGVOLFCXVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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